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molecular formula C8H10INO2 B3057052 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide CAS No. 7630-02-6

4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide

Cat. No. B3057052
M. Wt: 279.07 g/mol
InChI Key: PCDBIGSCEQLGED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of N-methyl-4-methoxycarbonylpyridinium iodide (2.00 g, 7.16 mmol) in water (10 mL) at room temperature was treated sequentially with 14M sodium hydroxide (1.0 mL) and 1.8M K3Fe(CN)6 (1.5 mL), stirred for 4 hours, treated again with 1.8M K3Fe(CN)6 once per hour for 4 hours, heated at 55° C. for one hour, cooled to room temperature, and treated with 6M HCl to pH 3. The precipitate was collected, washed with ether and dried under vacuum to provide 1.00 g of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
K3Fe(CN)6
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
K3Fe(CN)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11]C)=[O:10])=[CH:5][CH:4]=1.[OH-:13].[Na+].Cl>O>[CH3:2][N:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][C:4]1=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[I-].C[N+]1=CC=C(C=C1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
K3Fe(CN)6
Quantity
1.5 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
K3Fe(CN)6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(C=C(C=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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